Thevetin

Cardiotoxicity screening hiPSC-derived cardiomyocytes cardiac glycoside safety pharmacology

For researchers requiring a cardiac glycoside with a validated low pro-arrhythmic liability, Thevetin (CAS 11018-93-2) offers a distinct advantage over digoxin, ouabain, or oleandrin. Its established rank order (neriifolin > oleandrin > digitoxigenin = peruvoside > digoxin > thevetin A) and a 1/7 potency ratio vs. ouabain make it an essential, non-confounding control for hiPSC-CM cardiotoxicity screening and SAR studies.

Molecular Formula C42H66O18
Molecular Weight 859 g/mol
CAS No. 11018-93-2
Cat. No. B085951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThevetin
CAS11018-93-2
Synonymsthevetin
thevetine
Molecular FormulaC42H66O18
Molecular Weight859 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O
InChIInChI=1S/C42H66O18/c1-18-35(60-38-33(50)31(48)29(46)26(59-38)17-55-37-32(49)30(47)28(45)25(15-43)58-37)36(53-4)34(51)39(56-18)57-21-7-10-40(2)20(14-21)5-6-24-23(40)8-11-41(3)22(9-12-42(24,41)52)19-13-27(44)54-16-19/h13,18,20-26,28-39,43,45-52H,5-12,14-17H2,1-4H3/t18-,20+,21-,22?,23-,24+,25+,26+,28+,29+,30-,31-,32+,33+,34+,35+,36+,37+,38-,39+,40-,41+,42-/m0/s1
InChIKeyGZVMBXDQUQRICT-TZNWHQCUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thevetin (CAS 11018-93-2) Procurement Guide: Cardiac Glycoside Selection for Ion Transport and Toxicity Studies


Thevetin (CAS 11018-93-2) is a cardenolide-type cardiac glycoside derived primarily from seeds of Thevetia species (formerly Thevetia peruviana/nereifolia, now Cascabela thevetia) within the Apocynaceae family [1]. The compound exists as two principal forms—thevetin A (C42H64O19, MW 872.93) and thevetin B (C42H66O18, MW 858.95)—both of which function as inhibitors of Na⁺,K⁺-dependent ATPase (EC 3.6.1.3) . Thevetin B is the predominant cardenolide component in mature seeds of Thevetia thevetioides [2]. The compound exhibits a digitalis-like pharmacological profile but possesses distinct physicochemical and toxicological properties that bear directly on its suitability for specific research applications [3].

Why Cardiac Glycoside Analogs Cannot Substitute for Thevetin in Controlled Experimental Systems


Although all cardiac glycosides share the conserved mechanism of Na⁺,K⁺-ATPase inhibition, substitution among in-class compounds introduces confounding variables that compromise experimental reproducibility. Cardiac glycosides differ substantially in potency, arrhythmogenic threshold, pharmacokinetic persistence, and species-specific ATPase isoform binding affinity [1]. Thevetin in particular exhibits a notably lower pro-arrhythmic potential than structurally related cardenolides at equivalent concentrations, a property that is not generalizable across the class [2]. Furthermore, thevetin demonstrates distinct enteral absorption kinetics and a shorter duration of action compared to digitalis-derived glycosides such as digitoxin [3]. For researchers requiring a cardiac glycoside with a specific potency-to-toxicity ratio, reduced cumulative toxicity, or well-characterized behavior in human cardiomyocyte models, thevetin cannot be assumed interchangeable with digoxin, ouabain, digitoxigenin, or peruvoside without introducing uncontrolled experimental variability [4].

Quantitative Differentiation Evidence for Thevetin Procurement: Potency, Arrhythmia Risk, and Pharmacokinetic Profile


Thevetin A Exhibits Lowest Pro-Arrhythmic Potential Among Seven Structurally Related Cardiac Glycosides in Human Cardiomyocytes

In a human induced pluripotent stem cell-derived cardiomyocyte (hiPSC-CM) model using microelectrode array (MEA) assessment, thevetin A was the only cardiac glycoside tested that did not induce arrhythmia at concentrations up to 1000 nM. In contrast, beat arrest was observed at 300 nM for neriifolin, 600 nM for oleandrin, and 1000 nM for both digitoxigenin and peruvoside. Digoxin served as the reference comparator [1].

Cardiotoxicity screening hiPSC-derived cardiomyocytes cardiac glycoside safety pharmacology

Thevetin Potency and Toxicity Ratio Relative to Ouabain (G-Strophanthin)

Weight-for-weight comparison establishes that thevetin is one-eighth to one-seventh (12.5–14.3%) as toxic and correspondingly one-eighth to one-seventh as potent as ouabain (G-strophanthin) in amphibian and mammalian cardiac models. The minimal systolic dose in frogs is 0.004–0.005 mg per gram body weight, and the cat unit is 0.85 mg per kilogram [1]. A subsequent independent study confirmed a cat unit of 0.9752 ± 0.0239 mg/kg [2].

Na⁺/K⁺-ATPase inhibition cardiac glycoside potency comparative toxicology

Thevetin Demonstrates Reduced Cumulative Toxicity Relative to Digitalis

Pharmacological evaluation of Thevetia peruviana leaf preparations indicates that thevetin exhibits a more prompt onset of action and a lower probability of cumulative toxicity compared to digitalis preparations [1]. Clinical usage data describe thevetin as having a rapid onset of action with reduced accumulation and adverse effects relative to digitalis [2]. Experimental determination of effect persistence demonstrates that the physiological effect of thevetin endures only for a relatively short period, approaching ouabain in this respect, distinguishing it from longer-acting digitalis glycosides such as digitoxin [3].

cumulative toxicity cardiac glycoside safety digitalis comparison

Enteral Absorption Kinetics of Thevetin in Mammalian Models

In a feline model with ligated pylorus, enteral absorption of thevetin following duodenal administration of 1 cat unit was quantified at three time points: 12.77% at 2 hours, 37.79% at 4 hours, and 8.14% at 6 hours post-administration. Hepatic elimination rate was determined to be 0%, indicating minimal first-pass hepatic metabolism or extraction [1]. The cat unit was established at 0.9752 ± 0.0239 mg/kg (S.E.) [1].

enteral absorption pharmacokinetics cardiac glycoside bioavailability

Validated HPLC-ESI⁺-MS/MS Method for Quantification of Thevetin B in Human Serum Matrices

A fully validated HPLC-ESI⁺-MS/MS method with solid-phase extraction (SPE) sample preparation was developed for the identification and quantification of thevetin B and related thevetia cardiac glycosides in human serum [1]. The method achieves a limit of detection (LOD) of 0.27 ng/mL for thevetin B using digoxin-d3 as the internal standard, with demonstrated specificity for distinguishing thevetin B from co-occurring thevetia glycosides [2]. Thevetin B was established as the main component of a six-glycoside mixture extracted from Thevetia peruviana seeds and can be used as an evidential marker for exposure [3].

analytical method validation forensic toxicology serum quantification

Thevetin Application Scenarios: Research Domains Where Differential Properties Drive Selection


Safety Pharmacology: Cardiac Glycoside Screening in Human iPSC-Derived Cardiomyocyte Models

For cardiotoxicity screening programs utilizing hiPSC-CM platforms, thevetin A serves as a comparator cardiac glycoside with quantifiably lower pro-arrhythmic liability than peruvoside, neriifolin, or oleandrin. The established rank order (neriifolin > oleandrin > digitoxigenin = peruvoside > digoxin > thevetin A) provides a validated reference framework for evaluating novel cardenolides or assessing cardiomyocyte sensitivity to Na⁺,K⁺-ATPase inhibition [1]. Researchers can select thevetin A when a cardiac glycoside control is required that will not confound assay interpretation through premature beat arrest at concentrations ≤1000 nM [1].

Comparative Toxicology: Establishing Potency Gradients Within Cardenolide Series

In structure-activity relationship (SAR) studies of cardenolide glycosides, thevetin occupies a defined position in the potency gradient. The established 1/8 to 1/7 potency ratio relative to ouabain (G-strophanthin) provides a quantifiable benchmark for evaluating how structural modifications (e.g., glycosylation pattern, aglycone oxygenation) affect cardiac glycoside potency and toxicity [2]. Thevetin is therefore suitable as a mid-range reference compound in cardenolide potency ranking studies, bridging the gap between high-potency glycosides (neriifolin, oleandrin) and lower-potency or non-cardioactive analogs.

Pharmacokinetic Studies: Enteral Absorption and Non-Cumulative Cardiac Glycoside Models

For investigations requiring a cardiac glycoside with characterized enteral absorption kinetics and reduced cumulative toxicity, thevetin offers a distinct profile. The documented absorption time course in mammalian models (peak 37.79% at 4 h) and negligible hepatic elimination provide baseline parameters for comparative bioavailability studies [3]. The shorter duration of action and reduced cumulative effect relative to digitalis preparations make thevetin particularly suitable for repeated-dose experimental protocols where prolonged glycoside retention would confound washout periods or dose-response interpretations [4].

Forensic and Clinical Toxicology: Validated Analytical Reference Standard

For forensic toxicology laboratories and clinical poisoning assessment, thevetin B is supported by a fully validated HPLC-ESI⁺-MS/MS method with established LOD (0.27 ng/mL) in human serum [5]. The method's specificity for distinguishing thevetin B from co-occurring thevetia glycosides, combined with SPE sample preparation protocols, enables reliable identification and quantification of exposure in suspected yellow oleander poisoning cases. Thevetin B can serve as an evidential marker compound for analytical method development, proficiency testing, and reference standard preparation [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thevetin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.